5-Bromo-3-cyclopentyl-1H-1,2,4-triazole
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Overview
Description
5-Bromo-3-cyclopentyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom at the 5-position and a cyclopentyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with a brominated triazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazoles, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
5-Bromo-3-cyclopentyl-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and coordination complexes.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The bromine atom and cyclopentyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-1H-1,2,4-triazole: A simpler analog without the cyclopentyl group.
3-Cyclopentyl-1H-1,2,4-triazole: Lacks the bromine substitution.
5-Bromo-3-methyl-1H-1,2,4-triazole: Substituted with a methyl group instead of a cyclopentyl group.
Uniqueness: 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties. These substitutions enhance the compound’s reactivity and potential for diverse applications compared to its simpler analogs .
Properties
IUPAC Name |
3-bromo-5-cyclopentyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJNEWZPHAAAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672507 |
Source
|
Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210976-47-8 |
Source
|
Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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